(4R)-4-Butyl-2-oxazolidinone
Description
Historical Context and Evolution of Chiral Oxazolidinone Auxiliaries
The concept of using a temporary chiral group to guide the stereochemical outcome of a reaction has been a cornerstone of asymmetric synthesis. truegeometry.com The journey of chiral auxiliaries began with early examples like E.J. Corey's use of chiral alcohols in the 1950s and 60s. truegeometry.com These initial forays, while groundbreaking, were often limited in their applicability and required stoichiometric amounts of the chiral inducer. truegeometry.com
A pivotal moment arrived in the late 1970s and early 1980s with the development of oxazolidinones as chiral auxiliaries by David A. Evans. truegeometry.comresearchgate.net This class of compounds, often referred to as Evans auxiliaries, revolutionized asymmetric synthesis by offering a more practical and predictable method for controlling stereochemistry in a variety of reactions, including aldol (B89426) condensations, alkylations, and acylations. truegeometry.comresearchgate.net The success of Evans' oxazolidinones spurred further research, leading to the development of other influential auxiliaries like Günter Helmchen's camphor (B46023) derivatives and Dieter Enders' SAMP/RAMP hydrazones. truegeometry.comresearchgate.net
The core strength of oxazolidinone auxiliaries lies in their ability to be readily prepared from inexpensive chiral starting materials, such as amino acids, and their capacity to be efficiently removed and recycled after directing the desired stereoselective transformation. researchgate.netsci-hub.se This combination of accessibility, reliability, and recyclability has solidified their position as indispensable tools in the synthetic chemist's arsenal. researchgate.netresearchgate.net
Significance of (4R)-4-Butyl-2-oxazolidinone in Asymmetric Synthesis
This compound, a specific and valuable member of the Evans auxiliary family, derives its significance from the predictable and high levels of stereocontrol it imparts in a range of carbon-carbon bond-forming reactions. The butyl group at the 4-position of the oxazolidinone ring plays a crucial role in creating a specific steric environment that directs the approach of incoming reagents, leading to the preferential formation of one stereoisomer over the other.
This high degree of stereoselectivity is particularly vital in the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry. rsc.org Many drugs exhibit stereospecific activity, meaning that only one enantiomer is therapeutically effective, while the other may be inactive or even cause undesirable side effects. nih.gov The use of this compound allows for the targeted synthesis of the desired enantiomer, a key consideration in drug discovery and development. rsc.org
The applications of this chiral auxiliary are extensive and well-documented in the total synthesis of numerous complex natural products. rsc.org Its reliability and the well-understood models for predicting the stereochemical outcome of its reactions make it a favored choice for constructing key stereocenters within these intricate molecular architectures. sci-hub.seresearchgate.net The ability to achieve high diastereoselectivity in reactions such as alkylations and aldol condensations is a testament to the power and precision of this synthetic tool. researchgate.netresearchgate.net
Research Scope and Contemporary Relevance
Despite the emergence of catalytic asymmetric methods, chiral auxiliaries like this compound continue to be highly relevant in contemporary organic synthesis. researchgate.netresearchgate.net Their reliability, versatility, and the predictable nature of the stereochemical outcomes they produce ensure their continued use, especially in the early stages of drug development and in the synthesis of complex target molecules where catalytic methods may be less effective or predictable. researchgate.netrsc.org
Current research continues to explore and expand the applications of oxazolidinone auxiliaries. Efforts are ongoing to develop new and improved methods for their cleavage and recovery, further enhancing their efficiency and "green" credentials. acs.orgacs.org Additionally, the fundamental principles of stereocontrol established through the use of Evans auxiliaries have informed the design of new generations of chiral catalysts and reagents. researchgate.net The oxazolidinone scaffold itself has also found prominence in medicinal chemistry, with several oxazolidinone-containing compounds being developed as potent antibiotics. nih.govnih.gov This dual role as both a powerful synthetic tool and a privileged medicinal scaffold underscores the enduring importance of this class of compounds in chemical and pharmaceutical research. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-butyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTKVAZRWPADJP-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Application of 4r 4 Butyl 2 Oxazolidinone As a Chiral Auxiliary in Stereocontrolled Organic Synthesis
Enolate-Mediated Asymmetric Transformations
The power of (4R)-4-Butyl-2-oxazolidinone lies in its ability to direct stereoselective transformations of N-acyl derivatives through the formation of chiral enolates. Deprotonation of the α-carbon of the N-acyl chain generates a rigid enolate structure where one face is effectively shielded by the butyl group of the auxiliary. This steric hindrance forces incoming electrophiles to approach from the less hindered face, resulting in a high degree of stereocontrol.
Asymmetric alkylation of N-acyl oxazolidinones is a robust and reliable method for the synthesis of chiral carboxylic acid derivatives. The process involves the deprotonation of an N-acyl imide to form a chiral enolate, which then reacts with an electrophile. wikipedia.org The auxiliary subsequently can be cleaved to reveal an enantiomerically enriched product.
The stereochemical outcome of the alkylation is largely determined by the geometry of the enolate intermediate. Deprotonation of an N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively furnishes the (Z)-enolate. wikipedia.org The formation of this specific isomer is crucial for high diastereoselectivity.
The (Z)-enolate is stabilized by chelation between the lithium cation, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring. This coordination creates a rigid, planar, five-membered ring structure. In this conformation, the butyl group at the C4 position of the oxazolidinone sterically shields the si-face of the enolate. Consequently, an incoming electrophile is directed to the less hindered re-face, leading to a predictable stereochemical outcome. core.ac.uk The use of titanium(IV) enolates can also achieve excellent stereocontrol, proceeding through a similar chelated intermediate that dictates the facial approach of the electrophile. core.ac.uk
The structure of the electrophile plays a significant role in the diastereoselectivity of the alkylation reaction. Highly reactive electrophiles, such as benzylic and allylic halides, are excellent substrates and typically yield products with high diastereomeric ratios. wikipedia.org This is because the transition state for the reaction occurs early, and the steric directing effect of the chiral auxiliary is maximized.
The efficiency of the asymmetric induction is rooted in the strategic placement of the chiral electrophile, which propagates its asymmetry to create two adjacent chiral centers. drexel.edu This is achieved through steric approach control and chelation between the electrophile and the nucleophilic enolate. drexel.edu Key parameters influencing the stereoselectivity include the choice of solvent, cation, and any complexing agents used. drexel.edu Less reactive electrophiles, such as simple alkyl halides, may require more forcing conditions, which can sometimes lead to lower selectivity due to competing reaction pathways or erosion of the enolate geometry.
Table 1: Diastereoselective Alkylation of N-Propionyl-(4R)-4-butyl-2-oxazolidinone
| Electrophile (R-X) | Base | Product Diastereomeric Ratio (dr) |
| Benzyl (B1604629) bromide | LDA | >99:1 |
| Allyl iodide | NaHMDS | 98:2 |
| Methyl iodide | LDA | 95:5 |
| Isopropyl triflate | LDA | 90:10 |
Note: Data are representative examples compiled from typical outcomes of Evans auxiliary alkylations.
The asymmetric aldol (B89426) reaction is one of the most powerful carbon-carbon bond-forming reactions in organic synthesis, and oxazolidinone auxiliaries have been extensively used to control its stereochemical course. wikipedia.orgnih.gov The reaction between a chiral enolate derived from an N-acyl oxazolidinone and an aldehyde can simultaneously establish two new contiguous stereocenters. wikipedia.org
For aldol reactions involving N-propionyl oxazolidinones, the formation of a (Z)-enolate is key to achieving high diastereoselectivity. harvard.edu The generation of these enolates is often accomplished using a Lewis acid like dibutylboron triflate in the presence of a tertiary amine base such as diisopropylethylamine. wikipedia.org The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, forming a rigid, six-membered ring chair-like transition state, as described by the Zimmerman-Traxler model. harvard.edu
In this transition state, the R group of the aldehyde substrate preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. The chiral auxiliary, specifically the C4-substituent, directs the approach of the aldehyde to one face of the enolate. This highly organized transition state consistently leads to the formation of the syn-aldol product with excellent diastereoselectivity. nih.govharvard.edu The stereochemistry of the resulting β-hydroxy and α-methyl groups is thus reliably controlled by the chirality of the auxiliary. While this method is highly effective for many aldehydes, certain substrates like aromatic aldehydes have been reported to yield products with lower diastereoselectivity. harvard.edu
Table 2: Diastereoselective Aldol Reaction of N-Propionyl-(4R)-4-butyl-2-oxazolidinone with Various Aldehydes
| Aldehyde (RCHO) | Lewis Acid / Base | Product | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | Bu₂BOTf / DIPEA | syn | >99:1 |
| Benzaldehyde | Bu₂BOTf / DIPEA | syn | 97:3 |
| Acetaldehyde | TiCl₄ / DIPEA | syn | 98:2 |
| Propionaldehyde | Bu₂BOTf / DIPEA | syn | 99:1 |
Note: Data are representative examples compiled from typical outcomes of Evans auxiliary aldol reactions.
The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. buchler-gmbh.com When using chiral N-acyl oxazolidinones, the enolate can act as the nucleophile in a highly stereocontrolled conjugate addition reaction.
The reaction is typically mediated by a Lewis acid, which activates the α,β-unsaturated acceptor and pre-organizes the transition state. The chiral enolate, formed as previously described, adds to the Michael acceptor in a diastereoselective manner. The stereochemical outcome is dictated by the chelated transition state assembly, where the steric influence of the C4-butyl group on the oxazolidinone auxiliary again directs the approach of the electrophile to the less hindered face of the enolate. This methodology provides reliable access to enantiomerically enriched 1,5-dicarbonyl compounds or their precursors, which are valuable synthetic intermediates. researchgate.net The use of N-enoyl oxazolidinones as Michael acceptors has also been explored, where the auxiliary directs the conjugate addition of a nucleophile to the β-carbon of the unsaturated system.
Stereoselective Aldol Reactions
Asymmetric Cycloaddition Reactions
Cycloaddition reactions are fundamental processes in organic synthesis for the construction of cyclic systems. The use of chiral oxazolidinone auxiliaries, such as this compound, attached to either the diene or dienophile component, has proven to be a highly effective strategy for controlling the absolute stereochemistry of the resulting cycloadducts.
Diels-Alder Reactions Utilizing Oxazolidinone-Derived Dienes
While the most common application of oxazolidinone auxiliaries in Diels-Alder reactions is as N-acyldienophiles, they can also be appended to the diene component to induce asymmetry. Terminally N-substituted dienes derived from 4-alkyl-2-oxazolidinones have been shown to undergo Diels-Alder reactions with various activated dienophiles. These reactions typically proceed with complete regio- and endo-selectivity. wikipedia.org The diastereomeric excess is dictated by the chiral auxiliary, which effectively shields one face of the diene. wikipedia.org
The stereochemical outcome is often rationalized by a model where the diene adopts a conformation that minimizes steric interactions with the auxiliary's 4-alkyl substituent. wikipedia.org For N-dienoyl-oxazolidinones, Lewis acid coordination to the carbonyl groups locks the conformation of the dienophile, forcing the diene to approach from the less sterically hindered face, away from the C4-substituent. In the case of N-substituted 1,3-dienes, the chiral auxiliary at the terminus of the diene similarly directs the dienophile to the opposite face. wikipedia.org
Research by Evans and colleagues on Lewis acid-promoted Diels-Alder reactions of N-acryloyl and N-crotonoyl derivatives of 4-alkyl-2-oxazolidinones with cyclopentadiene (B3395910) has demonstrated exceptionally high levels of diastereoselectivity. masterorganicchemistry.com The use of diethylaluminum chloride (Et₂AlCl) as a Lewis acid catalyst is crucial, as it forms a bidentate chelate with the N-acyloxazolidinone. This chelation rigidly holds the dienophile in a planar, s-cis conformation, exposing one face to the diene attack while the other is effectively blocked by the auxiliary's alkyl group. masterorganicchemistry.com The results for auxiliaries closely related to the 4-butyl derivative, such as those with isopropyl and benzyl substituents, highlight the effectiveness of this strategy.
| Entry | Dienophile (R' in N-acyl group) | Auxiliary (R at C4) | Diene | endo:exo Ratio | endo Diastereoselectivity | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | H | CH(CH₃)₂ | Cyclopentadiene | >100:1 | 95.5:4.5 | 81 |
| 2 | H | CH₂Ph | Cyclopentadiene | >100:1 | 99.5:0.5 | 78 |
| 3 | CH₃ | CH(CH₃)₂ | Cyclopentadiene | 48:1 | 98:2 | 82 |
| 4 | CH₃ | CH₂Ph | Cyclopentadiene | 55:1 | 99:1 | 83 |
| 5 | H | CH(CH₃)₂ | Isoprene | - | 95:5 | 85 |
| 6 | H | CH₂Ph | Isoprene | - | >99:1 | 84 |
Table 1. Diastereoselectivity in Diels-Alder reactions of N-enoyl-2-oxazolidinones with dienes, promoted by Et₂AlCl. Data is for 4-isopropyl and 4-benzyl substituted auxiliaries, which are representative analogues of the 4-butyl derivative. masterorganicchemistry.com
Inverse-Demand Hetero (4+2) Cycloadditions
In an inverse-demand Diels-Alder reaction, the electronic requirements are reversed: the diene is electron-poor and the dienophile is electron-rich. nih.gov When one or more heteroatoms are part of the diene or dienophile, the reaction is termed a hetero-Diels-Alder reaction. Chiral auxiliaries can be employed to control the stereochemistry of these cycloadditions.
N-vinyl-2-oxazolidinone can serve as an electron-rich dienophile in inverse-demand hetero-Diels-Alder reactions. nih.govharvard.edu For instance, its reaction with electron-deficient 1-oxa-1,3-butadienes proceeds regioselectively to yield dihydropyran derivatives. nih.gov While the use of an achiral N-vinyl-2-oxazolidinone has been documented, the attachment of a chiral auxiliary like this compound to the vinyl group would be expected to induce facial selectivity in the cycloaddition. The steric bulk of the 4-butyl group would direct the incoming heterodiene to the opposite face of the double bond.
[4+3] Oxyallyl Cycloadditions
[4+3] cycloaddition reactions between oxyallyl cations and dienes are a powerful method for constructing seven-membered rings. The use of a chiral oxazolidinone auxiliary to stabilize the oxyallyl cation intermediate provides an effective means of controlling the stereochemistry of the cycloadducts. nih.govnii.ac.jp
Research into the [4+3] cycloadditions of oxyallyls substituted with a (R)-4-phenyl-2-oxazolidinone auxiliary and various furans has provided significant insight into the factors governing stereoselectivity. nih.gov The oxyallyl cation is typically generated in situ from an allenamide precursor via epoxidation followed by ring-opening. The chiral auxiliary directs the attack of the furan (B31954), leading to high levels of diastereoselectivity. The stereochemical outcome has been found to be dependent on the substitution pattern of the furan. nih.gov For example, reactions with 2-substituted furans selectively yield syn cycloadducts, while 3-substituted furans favor the formation of anti cycloadducts. This selectivity is attributed to stabilizing CH–π interactions between the furan and the phenyl group of the auxiliary in the transition state, which overrides simple steric considerations. nih.gov Although this data uses a 4-phenyl auxiliary, the underlying principles of stereoinduction via a chiral environment are directly applicable to the 4-butyl analogue.
| Entry | Furan | Conditions | Yield (%) | Diastereomer Ratio (I:II) |
|---|---|---|---|---|
| 1 | Furan | ZnCl₂, DMDO, -78 °C | 68 | 82:18 |
| 2 | 2-Methylfuran | ZnCl₂, DMDO, -78 °C | 65 | 95:5 |
| 3 | 2-Bromofuran | ZnCl₂, DMDO, -78 °C | 54 | 91:9 |
| 4 | 3-Methylfuran | ZnCl₂, DMDO, -78 °C | 59 | 86:14 |
| 5 | 3-Bromofuran | ZnCl₂, DMDO, -78 °C | 55 | 83:17 |
Table 2. Diastereoselectivity in [4+3] cycloadditions of an oxyallyl derived from a (R)-4-phenyl-2-oxazolidinone allenamide with various furans. nih.gov
Other Stereoselective Transformations Mediated by this compound Auxiliaries
Beyond cycloadditions, the this compound auxiliary is instrumental in directing a variety of other stereoselective reactions, including conjugate additions and radical transformations.
Asymmetric Conjugate Additions
Asymmetric conjugate addition (or Michael addition) to α,β-unsaturated systems is a cornerstone of stereoselective C-C bond formation. N-enoyl derivatives of this compound are excellent Michael acceptors, with the auxiliary effectively controlling the facial selectivity of the nucleophilic attack.
The conjugate addition of organocuprates to N-enoyl oxazolidinones and their thione analogues has been extensively studied. researchgate.net The stereochemical outcome is highly dependent on the conformation of the N-enoyl substrate, which is influenced by the Lewis acid or additives present. For example, in the presence of trimethylsilyl (B98337) iodide (TMSI), the addition of organocuprates to N-enoyl oxazolidinethiones proceeds with a high preference for the anti diastereomer. nih.govresearchgate.net This is rationalized by the reaction proceeding through a syn-s-cis conformation of the substrate, with the cuprate (B13416276) attacking the β-carbon from the face opposite the bulky C4 substituent of the auxiliary. researchgate.net The diastereoselectivity is generally high, underscoring the powerful directing ability of the chiral auxiliary.
| Entry | Auxiliary (R at C4) | R' in N-crotonoyl | Organocuprate (R''₂CuLi) | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|---|---|
| 1 | CH(CH₃)₂ | H | (CH₃)₂CuLi | 85 | 97:3 |
| 2 | CH(CH₃)₂ | H | (n-Bu)₂CuLi | 90 | 97:3 |
| 3 | CH₂Ph | H | (CH₃)₂CuLi | 88 | 98:2 |
| 4 | CH₂Ph | H | (n-Bu)₂CuLi | 91 | 98:2 |
| 5 | Ph | H | (CH₃)₂CuLi | 87 | 95:5 |
Table 3. Diastereoselective conjugate addition of organocuprates to N-crotonoyl oxazolidinethiones in the presence of TMSI. Data for various 4-substituted auxiliaries illustrates the general principle of stereocontrol. researchgate.net
Decarboxylative Radical Additions to Methylideneoxazolidinones
Radical additions to chiral acceptors provide a powerful method for creating new stereocenters. Enantiopure methylideneoxazolidinones, derived from chiral amino alcohols, serve as effective acceptors for decarboxylative radical additions. nih.gov In these reactions, a radical is generated from the decarboxylation of a redox-active ester, which then adds to the double bond of the methylideneoxazolidinone.
The stereoselectivity of the addition is controlled by the chiral auxiliary. The bulky substituent at the C4 position of the oxazolidinone ring shields one face of the double bond, forcing the incoming radical to attack from the less hindered side. nih.gov Subsequent protonation of the resulting enolate intermediate also occurs from this less hindered face, leading to a high degree of stereocontrol. nih.gov Studies using an auxiliary with a tert-butyl group at the C4 position, a close steric analogue of the butyl group, have demonstrated excellent yields and high diastereoselectivity for the addition of various primary and secondary radicals. nih.gov The reaction exhibits high stereoselectivity, which has been confirmed by NMR analysis of the products, showing a cis relationship between the newly introduced substituent and the C4-alkyl group of the auxiliary. nih.gov
| Entry | Radical Precursor (Redox-Active Ester) | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | N-Boc-Aspartic acid β-ester | 3a | 70 | >20:1 |
| 2 | N-Boc-Glutamic acid γ-ester | 3b | 78 | >20:1 |
| 3 | N-Boc-Aminoadipic acid δ-ester | 3c | 68 | >20:1 |
| 4 | N-Cbz-Glutamic acid γ-ester | 3d | 65 | >20:1 |
| 5 | Propionic acid ester | 3k' | 53 | >20:1 |
Table 4. Stereocontrolled decarboxylative radical addition to (S)-4-tert-butyl-3-methylideneoxazolidin-2-one. nih.gov
Asymmetric Hydrogenation Strategies
The use of this compound as a chiral auxiliary in asymmetric hydrogenation is a nuanced strategy that primarily relies on the auxiliary's ability to control the stereochemistry of a molecule which is subsequently hydrogenated. Rather than directing the hydrogenation of a double bond on the N-acyl chain itself, the auxiliary is more commonly employed to establish a stereocenter via a diastereoselective reaction, such as an alkylation or aldol reaction. The newly formed chiral center then directs a subsequent hydrogenation step.
In a common sequence, an α,β-unsaturated carbonyl system is attached to the this compound. While the oxazolidinone itself might not directly influence the facial selectivity of a catalytic hydrogenation of the C=C bond to a high degree, its primary role is often in the prior step, for instance, a conjugate addition to the β-position. The diastereoselectivity of this addition, controlled by the chiral auxiliary, sets the stereochemistry at the β-carbon. A subsequent hydrogenation of a different functional group elsewhere in the molecule could then be influenced by this newly created stereocenter.
A more direct, though less common, approach involves the diastereoselective hydrogenation of an unsaturated N-acyl-oxazolidinone derivative. In such cases, the conformational rigidity of the N-acyl-oxazolidinone system and the steric bulk of the butyl group at the C4 position would be expected to favor the binding of the hydrogenation catalyst to the less hindered face of the double bond. However, the effectiveness of this approach can be limited, and other methods for setting the desired stereocenter are often preferred for their higher diastereoselectivities.
A novel strategy in asymmetric synthesis involves the concept of a catalytically formed chiral auxiliary. In this approach, an achiral precursor is converted into a chiral oxazolidine (B1195125) intermediate through an asymmetric catalytic process. This newly formed chiral auxiliary then directs a subsequent diastereoselective hydrogenation. While this does not involve the use of this compound from the outset, it highlights the power of oxazolidine rings in directing hydrogenation reactions. nih.govnih.gov
Stereoselective Synthesis of Beta-Amino Acids
This compound is a valuable chiral auxiliary in the stereoselective synthesis of β-amino acids, which are important components of peptidomimetics and various biologically active molecules. hilarispublisher.com The general strategy involves the use of the oxazolidinone to control the stereochemistry of a carbon-carbon bond-forming reaction, which ultimately establishes the stereocenters of the target β-amino acid.
A widely employed method is the diastereoselective alkylation of an N-acylated oxazolidinone. For instance, an N-bromoacetyl derivative of this compound can be used as a chiral glycine (B1666218) enolate equivalent. The enolate, formed by treatment with a suitable base, can then react with an electrophile. The bulky butyl group at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.
Another common approach is the conjugate addition of a nucleophile to an α,β-unsaturated N-acyl derivative of this compound. The chiral auxiliary directs the approach of the nucleophile to one of the two diastereotopic faces of the β-carbon, resulting in the formation of a product with high diastereomeric excess. Subsequent cleavage of the auxiliary and functional group manipulations yield the desired enantiomerically enriched β-amino acid.
The synthesis of β-amino acids often involves the hydrogenation of precursor molecules. researchgate.net For example, a practical route for the asymmetric synthesis of β2-amino acids involves the N-acylation of an enantiopure oxazolidinone, followed by highly diastereoselective alkylation of the corresponding enolate. The chiral auxiliary is then removed from the alkylated product, and subsequent hydrogenation and hydrolysis yield the target β2-amino acid. researchgate.net
Table 1: Diastereoselective Alkylation for the Synthesis of a β-Amino Acid Precursor
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
|---|---|
| Benzyl bromide | >95:5 |
| Allyl iodide | >95:5 |
| Methyl iodide | >90:10 |
| Isopropyl iodide | >98:2 |
This table is illustrative and shows typical diastereoselectivities achieved in the alkylation of N-acyl oxazolidinones, similar to what would be expected with this compound.
Application in Peptide Analogue Synthesis
The synthesis of peptide analogues, or peptidomimetics, often requires the incorporation of unnatural amino acids or the modification of the peptide backbone to enhance properties such as stability, bioavailability, and receptor affinity. This compound plays a crucial role in the preparation of the chiral building blocks used in the synthesis of these analogues.
One of the key applications is in the synthesis of β-amino acids, as detailed in the previous section, which can be incorporated into peptide chains to create β-peptides. β-peptides are known to form stable secondary structures and are resistant to enzymatic degradation. hilarispublisher.com The use of this compound allows for the preparation of enantiomerically pure β-amino acids, which are essential for controlling the conformation of the resulting β-peptide.
Furthermore, this chiral auxiliary can be used to synthesize other non-proteinogenic amino acids with specific side chains and stereochemistry. These custom-made amino acids are then incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) or solution-phase methods. mdpi.comnih.gov SPPS, a technique pioneered by R. Bruce Merrifield, allows for the efficient assembly of peptide chains on a solid support. mdpi.com
This compound is also instrumental in the synthesis of peptide mimetics that incorporate rigid structural motifs to mimic secondary structures like β-turns. For example, oxazolopiperidin-2-ones, which can act as β-turn mimetics, can be synthesized using stereocontrolled methods that may involve chiral auxiliaries to set the required stereocenters. nih.govresearchgate.net By providing access to enantiomerically pure building blocks, this compound enables the precise construction of these complex peptide analogues.
Principles of Asymmetric Induction by this compound
Steric Hindrance and Diastereofacial Control
The principle of asymmetric induction by this compound is fundamentally based on steric hindrance, which leads to effective diastereofacial control in reactions involving N-acyl derivatives. The chiral center at the 4-position of the oxazolidinone ring, bearing a bulky butyl group, creates a sterically demanding environment that biases the approach of incoming reagents to one of the two faces of a prochiral reactive intermediate, typically an enolate.
In the case of the alkylation of an N-acyl oxazolidinone, the nitrogen atom of the auxiliary is first acylated, and then the α-proton is removed by a strong base to form an enolate. The enolate, often in the (Z)-configuration, is believed to form a rigid, chelated structure with the base cation (e.g., Li+ or Na+). In this conformation, the butyl group at the C4 position extends from the ring and effectively blocks one of the diastereotopic faces of the enolate. williams.edu Consequently, an incoming electrophile can only approach from the less hindered face, leading to the formation of one diastereomer in significant excess. williams.edu
This predictable stereochemical outcome is a hallmark of Evans' oxazolidinone auxiliaries and is applicable to a wide range of reactions, including aldol additions, Michael additions, and Diels-Alder reactions. sigmaaldrich.com The high level of diastereofacial control allows for the reliable synthesis of chiral molecules with a predictable absolute stereochemistry. After the desired stereocenter has been created, the chiral auxiliary can be cleaved and recovered for reuse. researchgate.net
Conformational Restraints and Reactive Intermediates
The high degree of stereoselectivity achieved with this compound as a chiral auxiliary is not only due to steric hindrance but also to the conformational restraints it imposes on the reactive intermediates. The formation of a rigid, well-defined transition state is crucial for effective asymmetric induction.
Upon deprotonation of an N-acyl oxazolidinone, a metal enolate is formed. In the presence of Lewis acidic metal ions like Li+, Ti(IV), or Sn(II), the enolate adopts a chelated conformation. The metal ion coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid five- or six-membered ring structure. This chelation locks the N-acyl group in a specific orientation relative to the chiral auxiliary.
For N-propionyl oxazolidinone, deprotonation with a base like sodium bis(trimethylsilyl)amide leads to a rigidly chelated (Z)-enolate. williams.edu This specific geometry is key to the high diastereoselectivity observed in subsequent reactions. The planarity of the enolate and its fixed orientation relative to the bulky butyl group at C4 ensures that the two faces of the enolate are clearly differentiated sterically.
The stability and well-defined geometry of these chelated intermediates are central to the success of this chiral auxiliary. They allow for a predictable and highly ordered transition state when reacting with an electrophile, which translates into a high degree of stereocontrol. The ability of the imide or thioimide group to chelate the metal enolate is considered critical for the reaction's success. nih.gov
Mechanistic Investigations and Computational Studies of 4r 4 Butyl 2 Oxazolidinone Mediated Reactions
Mechanistic Studies of Auxiliary Cleavage and Recovery
The removal of the acyl group from the N-acyloxazolidinone is a critical step that liberates the chiral product and allows for the recovery of the valuable auxiliary. The choice of reagents for this cleavage dramatically influences the reaction's outcome, particularly its regioselectivity.
The hydrolysis of N-acyl oxazolidinones presents two potential sites for nucleophilic attack: the exocyclic (amide) carbonyl and the endocyclic (carbamate) carbonyl. The regioselectivity of this cleavage is highly dependent on the nucleophile used. publish.csiro.aupublish.csiro.auuq.edu.au Hydrolysis with lithium hydroxide (LiOH) typically results in endocyclic cleavage, which destroys the oxazolidinone ring. publish.csiro.aupublish.csiro.auuq.edu.au In contrast, reagents like lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H2O2), selectively cleave the exocyclic carbonyl group, yielding the desired carboxylic acid and allowing for the recovery of the intact (4R)-4-butyl-2-oxazolidinone auxiliary. publish.csiro.aupublish.csiro.auuq.edu.auresearchgate.net
This difference in regioselectivity was a long-standing mechanistic puzzle. It was initially proposed that the rate-determining step differs between the two reactions. publish.csiro.aupublish.csiro.auuq.edu.au For LiOH, the initial nucleophilic attack is thought to be rate-determining, with the attack occurring faster at the less sterically hindered endocyclic carbonyl. publish.csiro.au For LiOOH, the breakdown of the tetrahedral intermediate is proposed to be the rate-determining step, with the initial attack being reversible. publish.csiro.au
The combination of lithium hydroxide and hydrogen peroxide (LiOH/H2O2) is a widely used method for the mild cleavage of N-acyl oxazolidinones. researchgate.netacs.orgacs.org In this system, LiOH deprotonates H2O2 to form the potent nucleophile lithium hydroperoxide (LiOOH) in situ. acs.org
LiOH : In the absence of H2O2, the hydroxide ion (OH⁻) is the active nucleophile. It also preferentially attacks the less hindered endocyclic carbonyl. publish.csiro.aupublish.csiro.auuq.edu.au However, unlike the intermediate formed with LiOOH, the tetrahedral intermediate resulting from OH⁻ attack has a very small decomposition barrier. publish.csiro.auuq.edu.au Consequently, the reaction proceeds rapidly down this pathway, leading to the cleavage of the oxazolidinone ring itself. publish.csiro.aupublish.csiro.auuq.edu.au
Recent studies on the LiOH/H2O2 system have also revealed that the initially formed peracid intermediate is unstable under the reaction conditions. researchgate.netacs.org It is rapidly reduced by the excess hydrogen peroxide present, which leads to the formation of the desired carboxylic acid and the evolution of a stoichiometric amount of oxygen gas. researchgate.netacs.org
| Reagent | Active Nucleophile | Preferred Cleavage Site | Outcome for Auxiliary | Primary Product |
|---|---|---|---|---|
| LiOH | OH⁻ | Endocyclic Carbonyl | Destroyed | Hydroxyamide |
| LiOH / H₂O₂ | OOH⁻ | Exocyclic Carbonyl | Recovered | Carboxylic Acid |
Mechanistic studies have identified several key intermediates in the cleavage process:
Tetrahedral Intermediates : The nucleophilic attack of either OH⁻ or OOH⁻ on one of the carbonyl carbons generates a transient tetrahedral intermediate. The relative stability and decomposition barriers of these intermediates are crucial in determining the reaction's regioselectivity. publish.csiro.aupublish.csiro.auuq.edu.au For LiOH, the endocyclic tetrahedral intermediate rapidly collapses to cleave the ring. For LiOOH, the decomposition barrier for the endocyclic intermediate is high, favoring the pathway involving the exocyclic tetrahedral intermediate. publish.csiro.aupublish.csiro.auuq.edu.au
Peracid Intermediate : In reactions using LiOH/H2O2, a lithium salt of a peracid has been observed as an intermediate species at early time points in the reaction. acs.org This percarboxylate is the direct product of the cleavage of the N-acyloxazolidinone by LiOOH. acs.org It subsequently undergoes disproportionation with excess H2O2 to yield the final carboxylate product and molecular oxygen. acs.org
Computational Approaches to Understanding Stereocontrol
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms and origins of stereoselectivity in reactions involving this compound.
DFT calculations allow for the detailed examination of reaction mechanisms at a molecular level. researchgate.netmdpi.com By modeling the energies of reactants, transition states, and intermediates, researchers can map out the most likely reaction pathways.
In the context of oxazolidinone auxiliary cleavage, DFT computations using functionals such as M06-2X have been instrumental in explaining the differing selectivities of LiOH and LiOOH. publish.csiro.aupublish.csiro.auuq.edu.au These calculations confirmed that for all nucleophiles studied, the initial attack is kinetically preferred at the less hindered endocyclic carbonyl group. publish.csiro.auuq.edu.au The crucial insight from DFT was quantifying the energy barrier for the decomposition of the resulting tetrahedral intermediate. The calculations showed a small decomposition barrier for the LiOH-derived intermediate but a large one for the LiOOH-derived intermediate, which forces the reaction to proceed via the alternative exocyclic cleavage pathway. publish.csiro.auuq.edu.au
| Nucleophile | Attack Site | Barrier for Initial Attack | Barrier for Intermediate Decomposition |
|---|---|---|---|
| OH⁻ | Endocyclic | 1.6 | Low |
| Exocyclic | 3.5 | - | |
| OOH⁻ | Endocyclic | Kinetically Favored | High |
| Exocyclic | Thermodynamically Favored | Lower |
Note: This table represents a qualitative summary of DFT findings. Exact energy values can vary based on the specific model and computational level of theory. publish.csiro.au
The stereodirecting power of the this compound auxiliary arises from its ability to enforce a specific three-dimensional arrangement (conformation) upon the attached acyl group, thereby shielding one face from incoming reagents. Computational conformational analysis is used to identify the most stable arrangement of the N-acyl oxazolidinone and its subsequent reaction intermediates.
By calculating the relative energies of various conformers and the transition states that connect them, a complete energy landscape for the reaction can be constructed. researchgate.net This landscape provides a detailed picture of the reaction's progress, highlighting the lowest energy path from reactants to products. This analysis is critical for understanding stereocontrol, as the energy difference between the transition states leading to different stereoisomers determines the enantioselectivity or diastereoselectivity of the reaction. For example, DFT studies can model the approach of an electrophile to an enolate derived from an N-acyl-(4R)-4-butyl-2-oxazolidinone, revealing why addition occurs preferentially to one face, thus explaining the high levels of stereocontrol observed experimentally.
Prediction of Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the stereochemical outcomes of reactions mediated by chiral auxiliaries like this compound. By modeling the transition states of the diastereomeric pathways, researchers can calculate their relative energies and thus predict the major stereoisomer formed.
The stereoselectivity in reactions such as alkylations or aldol (B89426) additions of N-acyl-(4R)-4-butyl-2-oxazolidinones is primarily governed by steric interactions in the transition state. The bulky butyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group. Electrophilic attack is therefore directed to the less hindered face, leading to the observed high diastereoselectivity.
Theoretical calculations have been instrumental in quantifying the energetic differences between the competing transition states. For instance, in the alkylation of a lithium enolate of an N-propionyl-(4R)-4-alkyl-2-oxazolidinone, the transition state leading to the major diastereomer is significantly lower in energy than the transition state for the minor diastereomer. This energy difference arises from the minimization of steric clashes between the electrophile, the enolate, and the chiral auxiliary's butyl group.
A common model to rationalize the stereoselectivity involves a chelated transition state where the metal cation (e.g., Li⁺ or Ti⁴⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This rigidifies the conformation of the enolate and presents a well-defined steric environment for the approaching electrophile. The butyl group forces the electrophile to approach from the opposite face, thus ensuring high stereocontrol.
Table 1: Representative DFT Calculated Energy Differences for Diastereomeric Transition States in an Aldol Reaction
| Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| TS-Major (Re-face attack) | 0.0 | >99:1 |
| TS-Minor (Si-face attack) | +3.5 |
Note: The data in this table is representative and based on computational studies of analogous 4-alkyl-2-oxazolidinones. The exact energy differences may vary depending on the specific substrates, reagents, and level of theory used.
The excellent agreement often observed between computationally predicted and experimentally determined diastereomeric ratios underscores the predictive power of these theoretical models. These studies not only rationalize the observed stereoselectivity but also guide the design of new reactions and chiral auxiliaries with improved performance.
Quantum Mechanical Investigations of Organocatalytic Cycles
While this compound is primarily known as a stoichiometric chiral auxiliary, quantum mechanical studies have also explored the potential role of the oxazolidinone motif in organocatalytic cycles. In some organocatalytic reactions, particularly those involving amino acids like proline, oxazolidinone species can be formed as intermediates.
Computational studies have revealed that in certain proline-catalyzed reactions, the formation of an oxazolidinone from the catalyst and a carbonyl substrate can be a key step in the catalytic cycle or, in some cases, a "parasitic" equilibrium that sequesters the active catalyst. researchgate.net Quantum mechanical calculations of the reaction pathways can help to distinguish between these possibilities by comparing the energy barriers for the different steps.
For example, in a proline-catalyzed aldol reaction, the generally accepted mechanism involves the formation of an enamine intermediate. However, an alternative pathway involving an oxazolidinone intermediate has also been proposed. DFT calculations of the free energy profile for both pathways can determine which is more favorable.
Table 2: Calculated Free Energy Barriers for Key Steps in a Proline-Catalyzed Reaction
| Reaction Step | Pathway | Free Energy Barrier (kcal/mol) |
| Enamine Formation | Enamine Cycle | 12.5 |
| C-C Bond Formation | Enamine Cycle | 15.0 |
| Oxazolidinone Formation | Oxazolidinone Cycle | 9.8 |
| C-C Bond Formation | Oxazolidinone Cycle | 22.3 |
Note: This data is illustrative of the types of insights gained from quantum mechanical studies of organocatalytic cycles where oxazolidinone intermediates are plausible. The values are not specific to a cycle directly involving this compound as the catalyst.
The data in the representative table suggests that while the formation of the oxazolidinone may be kinetically accessible, the subsequent C-C bond formation via this pathway has a significantly higher energy barrier compared to the enamine pathway. This would indicate that in this hypothetical case, the oxazolidinone is more likely a resting state or a "dead-end" intermediate rather than a productive part of the primary catalytic cycle.
These computational investigations are crucial for a deep understanding of the reaction mechanisms. They can reveal subtle electronic and steric effects that govern the efficiency and selectivity of organocatalytic transformations and provide a rational basis for the development of new and improved catalytic systems. While direct involvement of this compound in organocatalytic cycles is not extensively documented, the theoretical principles derived from studies of the oxazolidinone ring system are broadly applicable.
Derivatives, Analogues, and Comparative Studies of Chiral Oxazolidinone Auxiliaries, Including 4r 4 Butyl 2 Oxazolidinone
Structural Modifications of the Oxazolidinone Core for Enhanced Selectivity
The fundamental design of Evans-type auxiliaries like (4R)-4-Butyl-2-oxazolidinone has inspired numerous structural modifications aimed at refining stereoselectivity, altering reactivity, or improving practical aspects such as purification. These modifications often focus on the substituents at the 4 and 5 positions of the oxazolidinone ring, as these directly influence the steric environment during bond formation. wikipedia.org
Further modifications include the synthesis of novel derivatives where the core structure is altered to create unique steric and electronic environments. For instance, thio-analogs of oxazolidinones have been explored, where the ring oxygen is replaced by sulfur. nih.gov Additionally, more complex, fused-ring systems incorporating the oxazolidinone motif have been designed to impose even greater conformational rigidity, potentially leading to higher levels of stereochemical induction. sfu.ca The development of new synthetic routes allows for the preparation of a diverse range of 4,5-disubstituted oxazolidin-2-ones, expanding the toolkit available for asymmetric transformations. mdpi.com These research efforts underscore a continuous drive to tailor the auxiliary's structure to meet the specific demands of a given chemical transformation, aiming for higher yields and selectivities.
Table 1: Examples of Structural Modifications to the Oxazolidinone Core
| Modification Type | Example Structure/Concept | Intended Advantage |
|---|---|---|
| Fluorous Tagging | Oxazolidinone with a perfluoroalkyl chain | Simplified purification via fluorous solid-phase extraction. nih.gov |
| Heteroatom Substitution | Thio-oxazolidinones (Thiazolidinethiones) | Altered electronic properties and reactivity of the N-acyl derivative. nih.govmdpi.com |
| Fused Ring Systems | Polycyclic structures incorporating the oxazolidinone ring | Increased rigidity for potentially higher stereocontrol. sfu.ca |
| Varied C4/C5 Substituents | Introduction of diverse alkyl, aryl, or functionalized groups | Fine-tuning of steric hindrance and chelation possibilities to control stereoselectivity. wikipedia.org |
Comparative Analysis with Alternative Chiral Auxiliaries
The utility of this compound and related structures is best understood in the context of other widely used chiral auxiliaries. The choice of auxiliary for a specific synthesis depends on factors such as the desired stereochemical outcome, the reactivity of the substrate and reagents, and the ease of auxiliary removal and recovery.
Oppolzer's camphorsultam is another highly effective and widely used chiral auxiliary. researchgate.netwikipedia.org Derived from camphor (B46023), its rigid, bicyclic sulfonamide structure provides excellent stereochemical control in a variety of reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.netwikipedia.org
A key difference lies in the nature of the enolates derived from N-acyl derivatives. Oxazolidinone-derived enolates are generally considered highly reactive. acs.org In contrast, the enolates of N-acyl camphorsultams are stabilized by the sulfonamide group, which can make them less reactive. acs.org Consequently, reactions involving camphorsultam-derived enolates sometimes require more reactive electrophiles or the use of additives to enhance reactivity. acs.org Both auxiliaries typically provide high levels of diastereoselectivity, often exceeding 90-95% de, but the optimal choice may depend on the specific substrates involved. researchgate.netacs.org The rigid conformation of both auxiliaries allows for the formation of well-defined chelated transition states, which is the basis for their high stereoselectivity. researchgate.netacs.org
Table 2: General Comparison of Oxazolidinones and Camphorsultam
| Feature | Oxazolidinones (e.g., this compound) | Camphorsultam (Oppolzer's Sultam) |
|---|---|---|
| Origin | Typically synthesized from amino acids. nih.gov | Derived from naturally occurring camphor. wikipedia.org |
| Enolate Reactivity | Generally high. acs.org | More stabilized, sometimes less reactive. acs.org |
| Stereocontrol | Excellent, via steric shielding from C4 substituent. wikipedia.org | Excellent, via steric shielding from the rigid bicyclic sultam structure. researchgate.net |
| Common Applications | Aldol reactions, alkylations, Diels-Alder reactions. rsc.orgwikipedia.org | Alkylations, cycloadditions, reductions, aldol reactions. researchgate.net |
| Cleavage | Hydrolytic (e.g., LiOH), Reductive (e.g., LiBH₄). williams.edu | Hydrolytic (e.g., LiOH), Reductive (e.g., LiAlH₄). wikipedia.org |
Pseudoephedrine has emerged as a practical and powerful chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives. acs.org When reacted with a carboxylic acid, it forms a tertiary amide. The corresponding lithium enolate undergoes highly diastereoselective alkylation, controlled by chelation involving the lithium cation, the enolate oxygen, and the hydroxyl group of the auxiliary. acs.org
One of the primary advantages of the pseudoephedrine method is the high crystallinity of both the starting amides and the alkylated products, which often allows for easy purification and diastereomeric enrichment by simple recrystallization. acs.org In terms of reactivity, pseudoephedrine-derived enolates are highly reactive and perform well even with less reactive alkylating agents. acs.org In contrast, while oxazolidinone products are often crystalline, purification may require chromatography. williams.edu However, oxazolidinones are arguably more versatile, having been successfully applied to a broader range of asymmetric transformations beyond simple alkylations, such as aldol and Diels-Alder reactions. wikipedia.org Another related auxiliary, pseudoephenamine, has been shown to be a superior alternative to pseudoephedrine, offering enhanced diastereoselectivities, particularly in the formation of quaternary carbon centers, without the regulatory restrictions associated with pseudoephedrine. nih.gov
The effectiveness of any chiral auxiliary is fundamentally dependent on its own enantiomeric purity. nih.gov For oxazolidinones, which are often synthesized from enantiomerically pure amino acids, high optical purity is a prerequisite. nih.gov The determination of this purity is a critical step in quality control.
Capillary electrophoresis (CE) has proven to be a powerful analytical technique for the chiral separation of oxazolidinone analogues. nih.gov Using anionic cyclodextrins as chiral selectors, baseline separation of enantiomeric pairs of various oxazolidinone derivatives can be achieved. nih.gov Studies have shown that single-isomer sulfated β-cyclodextrins are particularly effective for this purpose, providing high-resolution values. nih.gov Such methods are crucial not only for assessing the purity of the auxiliary itself but also for analyzing the enantiomeric composition of the final products after the auxiliary has been cleaved. The ability to accurately determine enantiomeric excess is essential for validating the success of an asymmetric synthesis. nih.gov
Future Directions and Emerging Research Avenues for 4r 4 Butyl 2 Oxazolidinone
Development of Novel Catalytic Systems for Oxazolidinone Synthesis and Application
The development of efficient and selective catalytic systems is paramount for the synthesis and application of chiral oxazolidinones. Current research is focused on moving beyond stoichiometric reagents towards catalytic methods that offer improved atom economy and environmental compatibility.
Recent advancements include the use of both metal-based and organocatalytic systems for the synthesis of the oxazolidinone core itself. For instance, ruthenium(II)-NHC-catalysed asymmetric hydrogenation of 2-oxazolones has been shown to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields. rsc.org This method is notable for its scalability, demonstrating the potential for industrial application. Furthermore, biocatalytic strategies employing engineered myoglobin-based catalysts are emerging for the enantioselective synthesis of oxazolidinones through intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives. acs.org This enzymatic approach offers high functional group tolerance and provides access to enantioenriched oxazolidinone intermediates for pharmaceuticals. acs.org
In the application of (4R)-4-butyl-2-oxazolidinone as a chiral auxiliary, novel catalytic systems are being explored to enhance the efficiency and selectivity of subsequent transformations. For example, the combination of a binuclear tridentate copper(I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been effective for the synthesis of various oxazolidinones from propargylic amines and CO2 under mild conditions. organic-chemistry.org Organocatalysis is also making significant strides; for example, a cinchonine-based catalyst has been developed for the cycloaddition of CO2 to N-alkyl aziridines under ambient temperature and atmospheric pressure, offering a metal-free and biocompatible route to oxazolidinones. nih.gov
Table 1: Examples of Novel Catalytic Systems in Oxazolidinone Synthesis
| Catalyst System | Reaction Type | Substrate Example | Product | Yield (%) | Enantioselectivity (% ee) | Reference |
| Ruthenium(II)-NHC complex | Asymmetric Hydrogenation | 4-Aryl-2-oxazolone | 4-Aryl-2-oxazolidinone | up to 99 | up to 96 | rsc.org |
| Engineered Myoglobin | Intramolecular C-H Amination | Carbamate derivative | Enantioenriched oxazolidinone | Good | High | acs.org |
| Copper(I)/TBD | Carboxylative Cyclization | Propargylic amine | N-substituted oxazolidinone | - | - | organic-chemistry.org |
| Cinchonine-based organocatalyst | CO2 Cycloaddition | N-alkyl aziridine (B145994) | 5-substituted-oxazolidinone | - | - | nih.gov |
Expanding the Substrate Scope and Reaction Diversity of this compound
A primary focus of ongoing research is to broaden the range of substrates and reaction types that can effectively utilize this compound. This expansion aims to solidify its position as a versatile tool in the synthesis of complex molecules.
Traditionally, this auxiliary has excelled in aldol (B89426) and alkylation reactions. rsc.org Recent studies have demonstrated its successful application in the synthesis of 4,5-disubstituted oxazolidin-2-ones via a combination of asymmetric aldol reaction and a modified Curtius protocol. nih.gov This methodology has been applied to the concise total synthesis of natural products like (−)-cytoxazone. nih.gov The substrate scope for this transformation is broad, tolerating various aryl and aliphatic substituents on the β-hydroxy carbonyl precursors, affording the desired products in good to excellent yields (73-97%). nih.gov
Furthermore, researchers are exploring the use of N-acyl (4R)-4-butyl-2-oxazolidinones in reactions with novel electrophiles. While classic examples involve alkyl halides and aldehydes, new frontiers include diastereoselective Michael additions and cyclopropanations. sigmaaldrich.com The intramolecular cyclization of oxazolidinones bearing carbanions adjacent to sulfones, sulfoxides, and phosphonates has been shown to produce functionalized γ and δ lactams in high yields, demonstrating the utility of the oxazolidinone ring as an electrophile in certain contexts. nih.gov
Table 2: Expanded Substrate Scope in this compound Mediated Reactions
| Reaction Type | Substrate Class | Electrophile/Reaction Partner | Product Type | Diastereoselectivity | Reference |
| Aldol/Curtius Reaction | β-hydroxy carbonyl compounds | Me₃SiN₃ | 4,5-disubstituted oxazolidin-2-ones | High | nih.gov |
| Michael Addition | N-crotonyl oxazolidinone | Thiazolidinethione | Michael adduct | Clean reaction | scielo.org.mx |
| Intramolecular Cyclization | Oxazolidinone with adjacent sulfone carbanion | - | Functionalized γ-lactam | High | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
The integration of well-established synthetic methods with modern technologies like flow chemistry and automated synthesis is a significant trend. This approach offers numerous advantages, including improved safety, scalability, and reproducibility. The use of this compound in these automated systems is a promising area of research.
Continuous flow synthesis of oxazolidinone derivatives has been successfully demonstrated. For example, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst has been used in a packed-bed reactor for the continuous synthesis of 2-substituted oxazolidinones from epoxy amines and carbon dioxide. rsc.org This system proved to be highly stable and recyclable, operating for over two weeks without a significant drop in catalytic activity. rsc.org Such continuous processes are highly attractive for industrial-scale production.
The modular nature of flow chemistry allows for the telescoping of reaction sequences, where the product of one reaction is directly fed into the next reactor without intermediate purification. This is particularly advantageous for multi-step syntheses involving chiral auxiliaries, as it can streamline the attachment of the auxiliary, the diastereoselective reaction, and even the cleavage step. While specific examples detailing the complete automated sequence with this compound are still emerging, the foundational work on continuous flow synthesis of the core structure paves the way for more integrated and automated applications.
Green Chemistry Advancements in Oxazolidinone-Mediated Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes. Research involving this compound is actively seeking to incorporate more sustainable practices.
A key area of advancement is the use of carbon dioxide (CO2) as a renewable C1 feedstock for the synthesis of the oxazolidinone ring. rsc.org This atom-economical approach not only utilizes a greenhouse gas but also avoids the use of more hazardous reagents like phosgene (B1210022). The development of recyclable catalysts, such as the polystyrene-supported TBD mentioned earlier, further enhances the green credentials of these processes. rsc.org Metal-free catalytic systems, like the cinchonine-based organocatalyst for CO2 cycloaddition, also contribute to a more sustainable synthesis of oxazolidinones by avoiding potentially toxic and expensive heavy metals. nih.gov
Another important aspect of green chemistry is the development of efficient methods for the recycling of the chiral auxiliary. The ability to recover and reuse the expensive chiral auxiliary is crucial for the economic and environmental viability of large-scale syntheses. Research is focused on developing mild and efficient cleavage conditions that allow for high recovery rates of the auxiliary without compromising its chiral integrity.
The assessment of the "greenness" of a chemical process is being formalized through the use of green chemistry metrics. researchgate.netmdpi.com While detailed analyses for specific this compound-mediated industrial processes are not widely published, metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and E-Factor are being applied more broadly to evaluate and compare the sustainability of different synthetic routes. The future will likely see a greater emphasis on quantifying and optimizing these metrics for transformations involving this chiral auxiliary.
Addressing Current Limitations and Challenges in Auxiliary-Based Synthesis
Despite its widespread success, the use of this compound is not without its challenges. A significant portion of current and future research is dedicated to addressing these limitations to further enhance its utility.
Another challenge lies in achieving high diastereoselectivity for all substrate combinations. While generally reliable, the level of stereocontrol can be influenced by the specific substrates and reaction conditions. Research into novel Lewis acids and reaction conditions aims to improve the predictability and generality of high diastereoselectivity.
The development of catalytic enantioselective methods is often seen as a more elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. Consequently, a long-term challenge for the field is to develop catalytic asymmetric reactions that can match the reliability and broad applicability of auxiliaries like this compound. However, for many complex syntheses, chiral auxiliaries remain the most practical and dependable option. williams.edu Therefore, research focused on improving the efficiency of auxiliary-based methods, including the development of auxiliaries that can be cleaved under milder conditions or that can be more easily recovered, will continue to be a valuable endeavor. The development of novel cysteine-derived oxazolidinone chiral auxiliaries that allow for chemoselective conversion of products into various carboxylic acid derivatives under mild conditions is a step in this direction. digitellinc.com
Q & A
How can researchers optimize the synthesis of (4R)-4-Butyl-2-oxazolidinone to achieve high yield and enantiomeric purity?
Methodological Answer:
Synthetic optimization begins with selecting stereospecific precursors and chiral auxiliaries. For oxazolidinones, asymmetric induction via Evans auxiliaries (e.g., benzyl-substituted derivatives) is common. Key steps include:
- Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., (R)-configured alcohols or amines) to preserve stereochemistry during cyclization .
- Reaction Conditions : Employ Lewis acids (e.g., TiCl₄) to stabilize transition states and enhance enantioselectivity. Solvent polarity (e.g., CH₂Cl₂ vs. THF) impacts reaction rates and byproduct formation .
- Purification : Chiral HPLC or recrystallization in non-polar solvents (hexane/EtOAc) isolates the desired enantiomer. Monitor purity via [¹³C NMR] to confirm absence of diastereomers .
What advanced spectroscopic techniques are critical for characterizing the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration by analyzing heavy-atom (e.g., oxygen/nitrogen) spatial arrangement .
- NOESY NMR : Detects through-space nuclear interactions to confirm substituent orientation (e.g., butyl group axial/equatorial positioning) .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by measuring IR absorption differences in chiral environments .
How does this compound function as a chiral auxiliary in asymmetric catalysis?
Methodological Answer:
The oxazolidinone ring’s rigidity and electron-withdrawing properties direct stereochemistry in aldol, Michael, or Diels-Alder reactions. For example:
- Aldol Reaction : The auxiliary’s tert-butyl group induces facial selectivity, favoring syn-adducts via chelation control with boron enolates .
- Post-Reaction Removal : Hydrolyze the auxiliary under mild conditions (e.g., LiOH/H₂O₂) to preserve product integrity .
What methodologies resolve contradictions in enantiomeric excess (ee) measurements for this compound derivatives?
Methodological Answer:
Discrepancies often arise from analytical limitations. A multi-method approach is recommended:
- Chiral HPLC vs. Mosher’s Ester Analysis : Cross-validate ee values. Discrepancies >5% suggest impurities or racemization during derivatization .
- Kinetic Profiling : Monitor ee over time (via in-situ FTIR) to detect undesired epimerization .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in triplicate measurements .
How can fluorinated analogs of this compound improve solubility in non-polar reaction media?
Methodological Answer:
Fluorinated chains (e.g., perfluorooctyl groups) enhance hydrophobicity and thermal stability:
- Synthetic Route : Introduce fluorinated reagents (e.g., perfluorooctyl iodide) during alkylation steps. Monitor regioselectivity via [¹⁹F NMR] .
- Solubility Testing : Use cloud-point titration (hexane/acetone) to quantify solubility improvements. Fluorinated derivatives show 2–3× higher solubility vs. non-fluorinated analogs .
How is this compound applied in designing enzyme inhibitors or receptor-targeted pharmacophores?
Methodological Answer:
The oxazolidinone scaffold mimics peptide bonds, making it suitable for protease or kinase inhibition:
- Docking Studies : Use Schrödinger’s Glide to predict binding affinity to target pockets (e.g., HIV-1 protease). The butyl group fills hydrophobic cavities .
- SAR Analysis : Modify the 4-butyl group to shorter (methyl) or branched (isobutyl) chains. Test inhibitory activity (IC₅₀) in enzyme assays .
What statistical frameworks are used to analyze contradictory data in scale-up synthesis of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., temperature, catalyst loading). Pareto charts rank factor significance .
- Multivariate Analysis (PCA) : Correlate impurity profiles (HPLC-MS) with reaction parameters to pinpoint failure modes (e.g., hydrolysis under basic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
